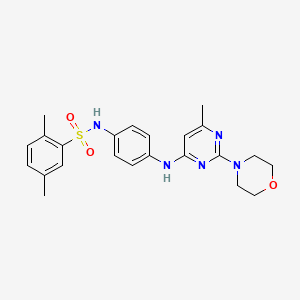![molecular formula C22H23N3O5 B11312703 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312703.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide est un composé organique complexe qui présente plusieurs groupes fonctionnels, notamment un cycle benzodioxine, un cycle furane, un cycle pyrrolidine et un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide implique généralement une synthèse organique en plusieurs étapes. Le processus peut commencer par la préparation des intermédiaires benzodioxine et furane, suivie de leur couplage avec les parties pyrrolidine et oxazole. Les conditions réactionnelles courantes comprennent l’utilisation de catalyseurs, de solvants et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles pour une production à grande échelle et la garantie de la conformité aux réglementations en matière de sécurité et d’environnement. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les cycles furane et benzodioxine peuvent être sensibles à l’oxydation dans certaines conditions.
Réduction : Les réactions de réduction peuvent cibler le cycle oxazole ou d’autres groupes fonctionnels.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à différentes positions sur les cycles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻) peuvent être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie
En recherche biologique, il peut être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques.
Médecine
Le composé pourrait être exploré pour ses propriétés pharmacologiques, notamment ses effets thérapeutiques potentiels ou comme composé de référence pour le développement de médicaments.
Industrie
Dans l’industrie, il peut trouver des applications dans le développement de nouveaux matériaux, de catalyseurs ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be explored for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme par lequel le 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, et les voies impliquées pourraient être liées à la transduction du signal, aux processus métaboliques ou à l’expression génétique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Unicité
L’unicité du 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide réside dans sa combinaison de plusieurs groupes fonctionnels, qui peuvent conférer une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C22H23N3O5 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O5/c26-22(23-14-17(18-4-3-9-27-18)25-7-1-2-8-25)16-13-20(30-24-16)15-5-6-19-21(12-15)29-11-10-28-19/h3-6,9,12-13,17H,1-2,7-8,10-11,14H2,(H,23,26) |
Clé InChI |
TZPRWENEJMQZKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312629.png)
![5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11312633.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11312634.png)
![N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312641.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11312643.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B11312646.png)


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11312672.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11312680.png)
![3,5-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11312681.png)
![1-(2,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11312687.png)
